molecular formula C10H8N4S B1472817 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 2097962-70-2

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1472817
CAS No.: 2097962-70-2
M. Wt: 216.26 g/mol
InChI Key: ZYYOOSYIHHHAOU-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that integrates a thiophene ring with a pyrazolo[1,5-a]pyrimidine scaffold. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of a dimethylamino leaving group to control regioselectivity, where the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type) . The reaction conditions often involve heating under reflux in the presence of a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-thioxo-pyrido[2,3-d]pyrimidinone

Uniqueness

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine stands out due to its unique combination of a thiophene ring with the pyrazolo[1,5-a]pyrimidine scaffold, which imparts distinct electronic and steric properties. These features enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

2-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYOOSYIHHHAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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